physicochemical properties of 2-Benzyl-1H-benzimidazole-6-carboxylic acid
physicochemical properties of 2-Benzyl-1H-benzimidazole-6-carboxylic acid
The Physicochemical Landscape of 2-Benzyl-1H-benzimidazole-6-carboxylic acid: A Technical Guide for Drug Design
Executive Summary
In the realm of rational drug design, the benzimidazole-carboxylic acid scaffold represents a highly privileged pharmacophore. Specifically, 2-Benzyl-1H-benzimidazole-6-carboxylic acid (CAS: 208118-13-2) integrates the lipophilic membrane-penetrating properties of a benzyl group with the amphoteric, hydrogen-bonding capacity of a benzimidazole-carboxylate core[1][2]. This whitepaper provides an in-depth analysis of its physicochemical properties, tautomeric dynamics, and acid-base speciation, alongside rigorously validated experimental protocols for its characterization.
Chemical Architecture & Tautomeric Dynamics
The structural identity of 2-Benzyl-1H-benzimidazole-6-carboxylic acid is defined by a bicyclic benzimidazole ring substituted with a benzyl moiety at the C2 position and a carboxylic acid at the C6 position[1][2].
A critical phenomenon governing the behavior of this molecule in solution is annular tautomerism . Because the proton on the imidazole ring rapidly exchanges between the N1 and N3 nitrogen atoms, the 6-carboxylic acid and 5-carboxylic acid forms exist in a dynamic, indistinguishable equilibrium at room temperature[3].
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Causality in Drug Design: This tautomerism means that upon binding to a target receptor, the molecule can present either nitrogen as a hydrogen-bond donor or acceptor. While this increases target promiscuity, it can complicate X-ray crystallography and structure-activity relationship (SAR) modeling, as the exact bound conformation must be determined empirically[3].
Quantitative Physicochemical Profile
Understanding the baseline physicochemical metrics is essential for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. The data below summarizes the core computational and experimental parameters[1][2].
| Property | Value | Pharmacological Implication |
| CAS Number | 208118-13-2 | Primary identifier for the free base[1]. |
| Molecular Formula | C₁₅H₁₂N₂O₂ | Defines the heavy atom count (19 atoms)[1]. |
| Molecular Weight | 252.27 g/mol | Well within Lipinski’s Rule of 5 (<500 Da), ensuring high ligand efficiency[1]. |
| Topological Polar Surface Area (TPSA) | 65.98 Ų | Optimal for intestinal absorption (ideal < 140 Ų). Suggests potential for passive permeation[2]. |
| LogP (Octanol/Water) | ~3.27 | Indicates moderate to high lipophilicity, driving hydrophobic target pocket binding[2]. |
| Hydrogen Bond Donors | 2 | Contributed by the carboxylic acid (-OH) and the benzimidazole (-NH)[2]. |
| Hydrogen Bond Acceptors | 3 | Contributed by the carbonyl (=O), hydroxyl (-OH), and imine (-N=)[2]. |
| Rotatable Bonds | 3 | Low conformational flexibility, minimizing entropic penalty upon target binding[2]. |
Acid-Base Speciation & Amphoteric Logic
The compound is an ampholyte, possessing three distinct ionizable states dictated by the pH of the microenvironment. The speciation is governed by three distinct
- (~3.5 - 4.0): Deprotonation of the carboxylic acid.
- (~5.4 - 5.6): Deprotonation of the conjugate acid of the benzimidazole ring (N3 protonation)[4][5].
- (~12.5): Deprotonation of the benzimidazole NH to form a strongly basic anion[3][5].
At physiological pH (7.4), the carboxylic acid is fully deprotonated (anionic), while the benzimidazole ring remains neutral. Consequently, the molecule exists predominantly as a mono-anion in systemic circulation. This anionic state severely restricts passive diffusion across the blood-brain barrier (BBB), making this scaffold highly optimized for peripherally restricted targets (e.g., Angiotensin II receptors)[5][6].
Figure 1: Acid-base speciation and tautomeric equilibrium across pH gradients.
Validated Analytical Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for the empirical determination of the compound's core physicochemical traits.
Protocol A: Potentiometric Determination of (Yasuda-Shedlovsky Extrapolation)
Causality: Because the zwitterionic form of 2-Benzyl-1H-benzimidazole-6-carboxylic acid exhibits poor aqueous solubility, standard aqueous titration fails due to precipitation. We utilize a methanol-water co-solvent system and extrapolate back to 0% organic solvent.
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System Suitability: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.
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Solvent Preparation: Prepare three titration diluents consisting of 30%, 40%, and 50% Methanol in 0.15 M KCl (to maintain constant ionic strength).
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Sample Preparation: Dissolve 2.5 mg of the compound in 10 mL of each co-solvent mixture.
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Titration: Titrate the solutions with standardized 0.1 M KOH under an inert Argon atmosphere to prevent CO₂ absorption.
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Data Processing: Plot the apparent
( ) against the inverse dielectric constant ( ) of the respective methanol-water mixtures. -
Extrapolation: Apply the Yasuda-Shedlovsky equation to find the y-intercept, which yields the true aqueous
.
Protocol B: Shake-Flask Determination of and
Causality: Computational LogP (3.27)[2] must be empirically verified. Pre-saturation of the solvents is critical; failing to do so results in phase volume shifts during equilibration, skewing the concentration calculations.
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Solvent Saturation: Vigorously stir equal volumes of 1-octanol and HPLC-grade water for 48 hours. Allow phases to separate. For
, replace water with 0.1 M Phosphate Buffer (pH 7.4). -
Stock Preparation: Dissolve the compound in the saturated 1-octanol phase to a concentration of 1 mg/mL.
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Equilibration: In a glass vial, combine 2 mL of the spiked octanol with 2 mL of the saturated aqueous phase.
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Mechanical Shaking: Agitate the vials on an orbital shaker at 300 RPM for 24 hours at 25 °C to ensure thermodynamic equilibrium.
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Phase Separation: Centrifuge the vials at 4000 RPM for 15 minutes to break any micro-emulsions.
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Quantification: Carefully extract aliquots from both the organic and aqueous layers. Dilute appropriately and quantify the concentration of the compound using LC-MS/MS (MRM mode).
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Calculation:
.
Figure 2: Standardized shake-flask workflow for LogP and LogD determination.
Pharmacological Relevance & Scaffold Utility
The 2-benzylbenzimidazole core has a storied history in medicinal chemistry. Historically, derivatives like the nitazenes (which feature a basic diethylaminoethyl chain instead of a carboxylic acid) demonstrated profound µ-opioid receptor agonism[6][7].
However, the specific substitution of a carboxylic acid at the C6 position fundamentally alters the pharmacological trajectory of 2-Benzyl-1H-benzimidazole-6-carboxylic acid. By introducing a permanent negative charge at physiological pH[5], the molecule is stripped of central nervous system (CNS) penetrance. Instead, this exact physicochemical arrangement—a lipophilic tail (benzyl) coupled with an anionic, hydrogen-bonding headgroup (benzimidazole-carboxylate)—is the hallmark pharmacophore for targeting metalloenzymes, nuclear receptors, and peripheral G-protein coupled receptors (GPCRs), most notably mimicking the binding modality of Angiotensin II receptor blockers (ARBs) like Telmisartan.
References
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ResearchGate. "Normal vibrational modes and assignment of Benzimidazole by ab initio and density functional calculations". ResearchGate. Available at:[Link]
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Wikipedia. "List of benzimidazole opioids". Wikipedia. Available at: [Link]
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International Journal of Modern Pharmaceutical Research. "Benzimidazole structure with its tautomer". IJMPR. Available at: [Link]
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GOV.UK. "ACMD advice on 2-benzyl benzimidazole and piperidine benzimidazolone opioids". GOV.UK. Available at:[Link]
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- 4. researchgate.net [researchgate.net]
- 5. Buy Sodium;4-bromo-1H-benzimidazole-2-carboxylate | 2377034-13-2 [smolecule.com]
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